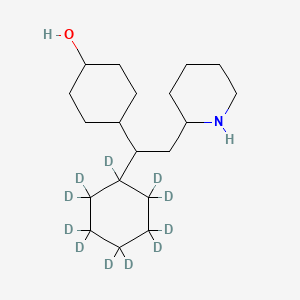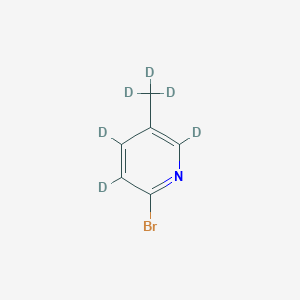
2-Bromo-5-picoline-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-picoline-d6 is a deuterated derivative of 2-Bromo-5-picoline, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. It is identified by the chemical formula C₆D₆BrN and has a molecular weight of 178.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-picoline-d6 typically involves the bromination of 5-picoline-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the picoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-Bromo-5-picoline-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-picoline-d6.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted picolines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 5-picoline-d6.
科学的研究の応用
2-Bromo-5-picoline-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Environmental Studies: Used in tracing studies to understand the environmental fate and transport of brominated compounds.
作用機序
The mechanism of action of 2-Bromo-5-picoline-d6 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for precise quantification and structural elucidation of complex mixtures. The bromine atom can also participate in various chemical reactions, making it a versatile compound for synthetic applications .
類似化合物との比較
Similar Compounds
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d6.
2-Chloro-5-picoline: A similar compound where the bromine atom is replaced with chlorine.
2-Fluoro-5-picoline: A similar compound where the bromine atom is replaced with fluorine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in NMR spectroscopy compared to its non-deuterated counterparts .
特性
分子式 |
C6H6BrN |
|---|---|
分子量 |
178.06 g/mol |
IUPAC名 |
2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D |
InChIキー |
YWNJQQNBJQUKME-RLTMCGQMSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H] |
正規SMILES |
CC1=CN=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


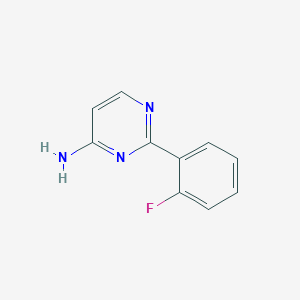
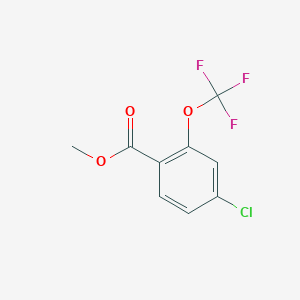

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
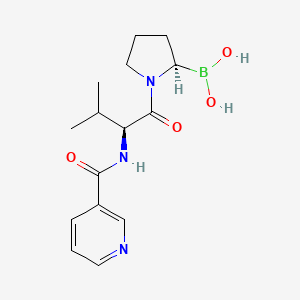
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
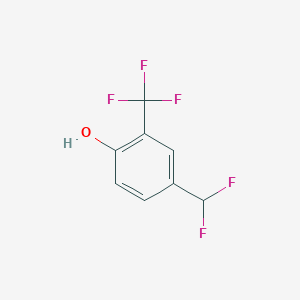
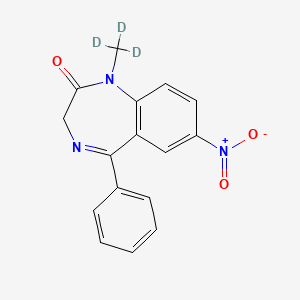
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
